
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Room Temperature Ionic Liquids
Room temperature ionic liquids have been identified as novel media for 'clean' liquid-liquid extraction processes. These ionic liquids, including butylmethylimidazolium hexafluorophosphate, demonstrate potential as replacements for volatile organic solvents in extraction processes due to their ability to partition based on solutes' charged states or relative hydrophobicity (Huddleston et al., 1998).
Antifungal Agents
Benzenemethanamine derivatives have shown significant efficacy as antifungal agents. For instance, butenafine hydrochloride, a benzylamine derivative, has been investigated for its activity against dermatophytosis in guinea pigs, demonstrating superior efficacy compared to other reference drugs (Arika et al., 1990).
Serotonin and Noradrenaline Reuptake Inhibitor
403U76, a derivative, acts as a potent inhibitor of serotonin (5-HT) and noradrenaline reuptake, indicating potential applications in treating conditions related to neurotransmitter imbalance (Ferris et al., 1995).
Spectroscopic Analysis
Proton magnetic spectroscopic determination has utilized derivatives for the accurate assay of diphenhydramine hydrochloride in pharmaceutical samples, highlighting its application in quality control and pharmaceutical analysis (Hanna & Lau-cam, 1984).
Safety and Hazards
“Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)” may pose certain hazards. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . When heated to decomposition it emits very toxic fumes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves the reaction of N-butyl-2-chlorobenzylamine with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "N-butyl-2-chlorobenzylamine", "Hydrochloric acid" ], "Reaction": [ "Add N-butyl-2-chlorobenzylamine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain the hydrochloride salt of Benzenemethanamine,N-butyl-2-chloro-" ] } | |
CAS-Nummer |
16183-40-7 |
Produktname |
Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) |
Molekularformel |
C11H16ClN |
Molekulargewicht |
197.71 |
IUPAC-Name |
(3-butyl-2-chlorophenyl)methanamine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |
InChI-Schlüssel |
RYALSBFADLGCAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CN)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




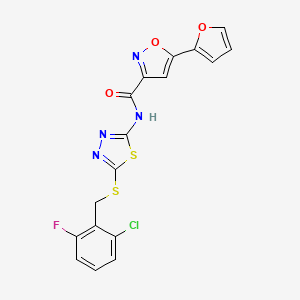

![1-(4-Methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2735342.png)
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
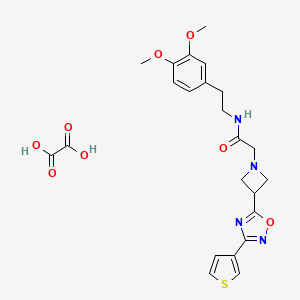

![N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide](/img/structure/B2735348.png)
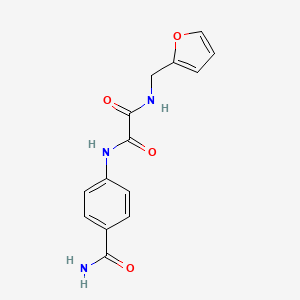
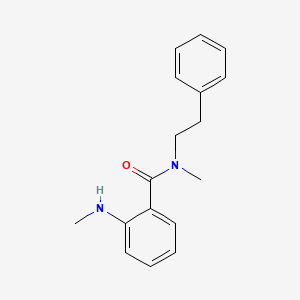
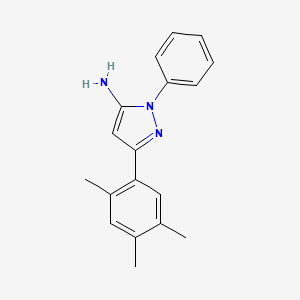
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
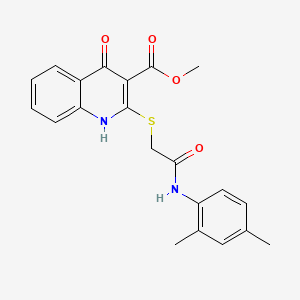
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)